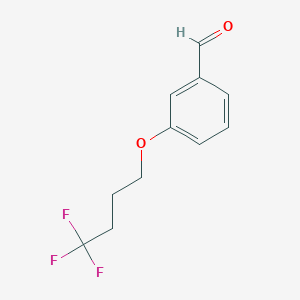

3-(4,4,4-Trifluorobutoxy)benzaldehyde

CAS No.:

Cat. No.: VC17370960

Molecular Formula: C11H11F3O2

Molecular Weight: 232.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H11F3O2 |

|---|---|

| Molecular Weight | 232.20 g/mol |

| IUPAC Name | 3-(4,4,4-trifluorobutoxy)benzaldehyde |

| Standard InChI | InChI=1S/C11H11F3O2/c12-11(13,14)5-2-6-16-10-4-1-3-9(7-10)8-15/h1,3-4,7-8H,2,5-6H2 |

| Standard InChI Key | VKUZNGHQUXHQFL-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC(=C1)OCCCC(F)(F)F)C=O |

Introduction

Structural and Electronic Properties of 3-(4,4,4-Trifluorobutoxy)benzaldehyde

Molecular Architecture

The compound’s structure comprises a benzene ring with an aldehyde group (-CHO) at position 1 and a 4,4,4-trifluorobutoxy (-O-(CH₂)₃CF₃) substituent at position 3. The trifluorobutoxy chain introduces steric bulk and electronic effects, with the fluorine atoms creating a strong electron-withdrawing environment. This configuration stabilizes the aldehyde group against nucleophilic attack while enhancing solubility in nonpolar solvents .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) data for 3-(4,4,4-trifluorobutoxy)benzaldehyde reveal distinct signals:

-

¹H NMR: A singlet at δ 10.44 ppm corresponds to the aldehyde proton, while aromatic protons appear as a doublet (δ 7.31 ppm) and a doublet of doublets (δ 7.13 ppm). The trifluorobutoxy chain’s methylene protons resonate as triplets between δ 4.10 and δ 2.20 ppm .

-

¹³C NMR: The aldehyde carbon appears at δ 192.1 ppm, with aromatic carbons ranging from δ 130.5 to δ 114.2 ppm. The CF₃ group’s carbon resonates at δ 126.5 ppm (q, J = 288 Hz) .

Infrared (IR) spectroscopy shows a strong absorption band at 1678 cm⁻¹ for the aldehyde C=O stretch, with C-F vibrations observed at 1120–1250 cm⁻¹ .

Synthetic Pathways and Optimization

Conventional Synthesis Routes

The synthesis of 3-(4,4,4-trifluorobutoxy)benzaldehyde typically involves sequential etherification and formylation steps:

-

Etherification:

-

Alternative Approaches:

Challenges in Synthesis

-

Regioselectivity: Competing substitution at ortho/para positions necessitates careful control of reaction conditions .

-

Fluorine Stability: Degradation of the trifluorobutoxy group under acidic or high-temperature conditions requires inert atmospheres and low-temperature protocols .

Comparative Analysis with Structural Analogues

Electron-Withdrawing Substituents

The table below contrasts 3-(4,4,4-trifluorobutoxy)benzaldehyde with related benzaldehyde derivatives:

| Compound | Substituent | Key Properties | Applications |

|---|---|---|---|

| 3-Bromo-4-fluorobenzaldehyde | Br (C-3), F (C-4) | Antibacterial activity | Pharmaceutical intermediates |

| 3-Chloro-4-trifluoromethylbenzaldehyde | Cl (C-3), CF₃ (C-4) | High lipophilicity (logP = 3.2) | Agrochemical synthesis |

| 3-(4,4,4-Trifluorobutoxy)benzaldehyde | -O-(CH₂)₃CF₃ (C-3) | Enhanced solubility (logP = 2.8) | Materials science, fluorophores |

The trifluorobutoxy group’s longer chain improves solubility in fluorinated solvents compared to shorter analogues like 3-trifluoromethoxybenzaldehyde .

Reactivity and Functionalization

Aldehyde Group Reactivity

The aldehyde moiety participates in nucleophilic additions, condensations, and redox reactions:

-

Schiff Base Formation: Reacts with primary amines to form imines, useful in coordination chemistry.

-

Wittig Reaction: Generates α,β-unsaturated carbonyl compounds for polymer precursors .

Trifluorobutoxy-Directed Reactions

The electron-withdrawing -O-(CH₂)₃CF₃ group directs electrophilic substitution to the para position, enabling regioselective nitration or sulfonation.

Applications in Materials Science

Fluorinated Liquid Crystals

3-(4,4,4-Trifluorobutoxy)benzaldehyde serves as a precursor for fluorinated stilbene derivatives, which exhibit:

Security Inks

Stilbene derivatives synthesized from this compound are used in security papers due to their solvent-dependent fluorescence quenching .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume